molecular formula C13H16FN B1466458 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine CAS No. 1491426-80-2

2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine

Cat. No. B1466458
CAS RN: 1491426-80-2
M. Wt: 205.27 g/mol
InChI Key: FOSZGYLHTUGODK-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine” is a complex organic compound. It contains a spiro[3.3]heptane structure, which is a seven-membered ring with two carbon atoms shared with another three-membered ring. The compound also has a fluorophenyl group and an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spiro[3.3]heptane core, with a fluorophenyl group and an amine group attached. The exact structure would need to be confirmed through techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Amines, like the one present in this compound, are known to undergo reactions such as alkylation, acylation, and elimination . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reagents present.

Scientific Research Applications

2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine has been studied extensively for its potential applications in medicinal chemistry and drug development. It has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. In addition, this compound has been studied for its potential to modulate the activity of enzymes involved in signal transduction pathways, as well as for its ability to inhibit the growth of certain types of cancer cells. This compound has also been studied for its potential to act as a prodrug, which can be used to deliver an active drug to a specific target site.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine is not fully understood. However, it is believed that this compound may act as a prodrug, which can be activated by enzymes in the body to produce an active drug. In addition, this compound has been found to interact with various enzymes involved in signal transduction pathways, which may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. In addition, this compound has been studied for its potential to modulate the activity of enzymes involved in signal transduction pathways, as well as for its ability to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine is a highly reactive compound and has been used in a variety of synthetic reactions, including nucleophilic substitution, cyclization, and radical reactions. It is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and drug development. However, this compound is also a highly toxic compound and should be handled with care in laboratory experiments.

Future Directions

There are a number of potential future directions for 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine research. These include further research into the mechanism of action of this compound and its potential therapeutic applications, as well as the development of new synthetic methods for the synthesis of this compound. In addition, further research into the biochemical and physiological effects of this compound may lead to the development of new drugs and drug delivery systems. Finally, further research into the advantages and limitations of this compound for laboratory experiments may lead to the development of safer and more efficient synthetic methods.

properties

IUPAC Name

2-(4-fluorophenyl)spiro[3.3]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN/c14-11-4-2-10(3-5-11)13(15)8-12(9-13)6-1-7-12/h2-5H,1,6-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSZGYLHTUGODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine
Reactant of Route 2
2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine
Reactant of Route 3
2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine
Reactant of Route 4
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Reactant of Route 5
2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine
Reactant of Route 6
2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine

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